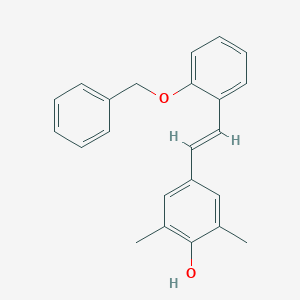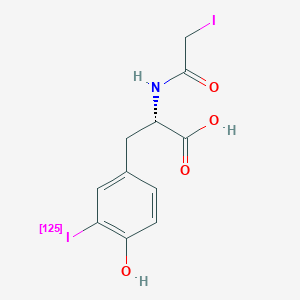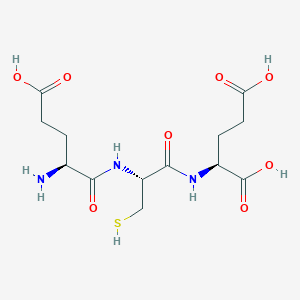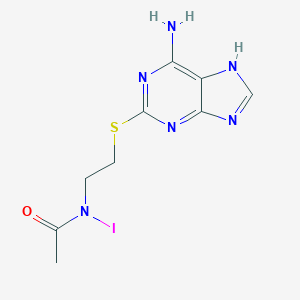
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine, also known as XMD8-92, is a xanthine derivative that has gained attention for its potential use in scientific research. Xanthine derivatives are known to have various pharmacological effects, including as adenosine receptor antagonists, phosphodiesterase inhibitors, and as anti-inflammatory agents. XMD8-92 is a selective antagonist of the adenosine A2A receptor, which is involved in various physiological and pathological processes.
作用机制
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine selectively binds to the adenosine A2A receptor, which is primarily expressed in the brain. By blocking the A2A receptor, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine prevents the activation of downstream signaling pathways that are involved in various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has been shown to have various biochemical and physiological effects, particularly in the brain. By blocking the A2A receptor, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine can reduce neuroinflammation, improve motor function, and enhance cognitive performance. (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has also been shown to reduce the rewarding effects of cocaine, suggesting its potential use in treating addiction.
实验室实验的优点和局限性
One of the main advantages of (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine is its selectivity for the A2A receptor, which allows for more specific targeting of this receptor compared to other xanthine derivatives. However, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
未来方向
There are several potential future directions for research on (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Huntington's disease. (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has also been investigated for its potential use in treating pain, as the A2A receptor is involved in pain modulation. Additionally, further research is needed to fully understand the safety and efficacy of (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine in humans, as well as its potential use in combination with other drugs.
合成方法
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine can be synthesized using a multi-step process, starting with the reaction of 3,4-methylenedioxyphenylacetic acid with ethyl bromoacetate to form ethyl 3,4-methylenedioxyphenylacetate. This intermediate is then reacted with ethylamine to form ethyl 3,4-methylenedioxyphenylacetamidine, which is subsequently reacted with 7-methylxanthine to form the final product, (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine.
科学研究应用
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has been used in various scientific research studies, particularly in the field of neuroscience. Adenosine receptors, including the A2A receptor, play a crucial role in modulating neurotransmitter release and synaptic plasticity. (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease, as well as to reduce the negative effects of chronic stress on cognitive function. (E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine has also been investigated for its potential use in treating cocaine addiction, as the A2A receptor is involved in the reward pathway of the brain.
属性
CAS 编号 |
155272-00-7 |
|---|---|
产品名称 |
(E)-1,3-Diethyl-8-(3-methoxy-4,5-methylenedioxystyryl)-7-methylxanthine |
分子式 |
C20H22N4O5 |
分子量 |
398.4 g/mol |
IUPAC 名称 |
1,3-diethyl-8-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H22N4O5/c1-5-23-18-16(19(25)24(6-2)20(23)26)22(3)15(21-18)8-7-12-9-13(27-4)17-14(10-12)28-11-29-17/h7-10H,5-6,11H2,1-4H3/b8-7+ |
InChI 键 |
SIWPOSYYZOQAMH-BQYQJAHWSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC4=C(C(=C3)OC)OCO4)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC4=C(C(=C3)OC)OCO4)C |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC4=C(C(=C3)OC)OCO4)C |
同义词 |
1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(7-methoxy-1,3-benzo dioxol-5-yl)ethenyl)-7-methyl-, (E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)

![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)



![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)




